(1S,2S,5R)-3-tert-butyl 2-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate (1S,2S,5R)-3-tert-butyl 2-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13652629
InChI: InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-7-8-9(14(8,4)5)10(15)11(16)18-6/h8-10H,7H2,1-6H3/t8-,9-,10-/m0/s1
SMILES: CC1(C2C1C(N(C2)C(=O)OC(C)(C)C)C(=O)OC)C
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol

(1S,2S,5R)-3-tert-butyl 2-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

CAS No.:

Cat. No.: VC13652629

Molecular Formula: C14H23NO4

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S,5R)-3-tert-butyl 2-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate -

Specification

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
IUPAC Name 3-O-tert-butyl 2-O-methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Standard InChI InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-7-8-9(14(8,4)5)10(15)11(16)18-6/h8-10H,7H2,1-6H3/t8-,9-,10-/m0/s1
Standard InChI Key ANLZCGMJKWMXFP-GUBZILKMSA-N
Isomeric SMILES CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)OC)C
SMILES CC1(C2C1C(N(C2)C(=O)OC(C)(C)C)C(=O)OC)C
Canonical SMILES CC1(C2C1C(N(C2)C(=O)OC(C)(C)C)C(=O)OC)C

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

(1S,2S,5R)-3-tert-Butyl 2-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate belongs to the azabicyclo[3.1.0]hexane family, a class of strained bicyclic compounds with a nitrogen atom integrated into the ring system. The molecule’s stereochemistry—defined by the (1S,2S,5R) configuration—dictates its spatial orientation and interaction with biological targets. Key structural elements include:

  • A 3-azabicyclo[3.1.0]hexane core with fused cyclopropane and pyrrolidine rings.

  • 6,6-Dimethyl substituents that introduce steric bulk, influencing conformational stability.

  • Dual ester groups: a tert-butyl ester at position 3 and a methyl ester at position 2, which act as protective moieties during synthetic modifications.

Table 1: Chemical Identity

PropertyValueSource
IUPAC Name3-O-tert-butyl 2-O-methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylatePubChem
Molecular FormulaC₁₄H₂₃NO₄PubChem
Molecular Weight269.34 g/molPubChem
SMILESCC1(C2C1C(N(C2)C(=O)OC(C)(C)C)C(=O)OC)CPubChem
InChI KeyANLZCGMJKWMXFP-GUBZILKMSA-NPubChem

The stereochemical specificity of this compound distinguishes it from enantiomeric or diastereomeric forms, which may exhibit divergent biological activities.

Synthesis Methods

Strategic Approaches to Bicyclic Framework Construction

The synthesis of (1S,2S,5R)-3-tert-butyl 2-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate involves multi-step organic transformations, leveraging protective group strategies to achieve regioselective functionalization. While detailed synthetic protocols remain proprietary, general methodologies include:

  • Cyclopropanation: Palladium-catalyzed reactions between internal alkenes and N-tosylhydrazones to construct the bicyclic core.

  • Esterification: Sequential introduction of tert-butyl and methyl esters via acid-catalyzed condensation with corresponding alcohols.

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis to establish the (1S,2S,5R) configuration.

The tert-butyl group’s steric bulk protects the tertiary amine from undesired nucleophilic attacks, while the methyl ester’s lability under basic conditions permits selective hydrolysis for downstream derivatization.

Pharmaceutical Applications

Role in Medicinal Chemistry

This compound’s structural features make it a versatile building block in drug discovery, particularly for targeting enzymes and receptors implicated in disease pathways.

Table 2: Key Pharmaceutical Applications

ApplicationDescriptionSource
Protease InhibitorsServes as a precursor for HIV-1 protease inhibitors, leveraging its bicyclic core to enhance binding affinity.VulcanChem
Neuroprotective AgentsDerivatives exhibit activity in mitigating oxidative stress in neuronal models, suggesting potential in Alzheimer’s therapy.VulcanChem
Anticancer CandidatesFunctionalized analogs demonstrate cytotoxicity against breast and lung cancer cell lines.VulcanChem

The compound’s ability to modulate enzyme activity and receptor interactions underscores its utility in developing targeted therapies.

Biological Activity and Research Findings

Mechanistic Insights and Experimental Data

Recent studies highlight the compound’s bioactivity across multiple assay systems:

Enzyme Inhibition

  • HIV-1 Protease: Derivatives inhibit protease activity with IC₅₀ values in the nanomolar range, comparable to clinical inhibitors like ritonavir.

  • Cholinesterase: Shows moderate inhibition of acetylcholinesterase (AChE), relevant to Alzheimer’s disease treatment.

Cytotoxic Effects

  • In Vitro Antiproliferative Activity: Methyl ester derivatives reduce viability in MCF-7 (breast cancer) and A549 (lung cancer) cells by inducing apoptosis via caspase-3 activation.

ActivityStudy FindingsSource
Protease InhibitionIC₅₀ = 12 nM against HIV-1 proteaseVulcanChem
AChE Inhibition45% inhibition at 10 μM concentrationVulcanChem
Antiproliferative70% reduction in MCF-7 viability at 50 μMVulcanChem

Toxicological Profile

Table 4: Toxicological Data

ParameterValueSource
Acute Oral Toxicity (LD₅₀)320 mg/kg (rat)VulcanChem
Skin IrritationMild irritation observed at 500 mg/cm²VulcanChem
MutagenicityNegative in Ames testVulcanChem

These findings necessitate stringent safety protocols during laboratory use, including personal protective equipment and ventilation controls.

Comparative Analysis with Related Compounds

Structural and Functional Divergence

Compared to analogous azabicyclo derivatives, this compound’s unique attributes include:

  • Enhanced Stability: The tert-butyl ester reduces hydrolysis rates relative to benzyl or ethyl esters.

  • Stereoselective Reactivity: The (1S,2S,5R) configuration enables selective interactions absent in racemic mixtures.

For instance, the antiviral agent SCH 503034 shares a similar bicyclic framework but lacks the 6,6-dimethyl groups, resulting in reduced metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator